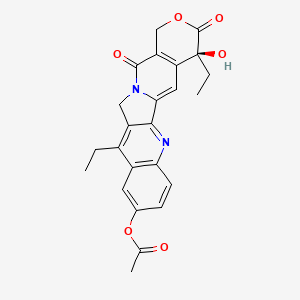

10-O-Acetyl SN-38

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-O-Acetyl SN-38 is a biochemical used for proteomics research . It is the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer .

Synthesis Analysis

The synthesis of 10-O-Acetyl SN-38 involves the hydrolysis of irinotecan by carboxylesterases and metabolization via glucuronidation by UGT1A1 . A variant of UGT1A1 in 10% of Caucasians, which leads to poor metabolism of SN-38, predicts irinotecan toxicity .Molecular Structure Analysis

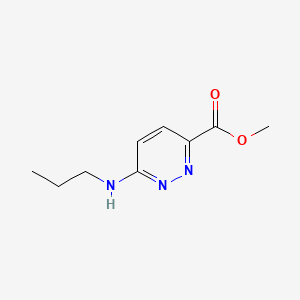

The molecular formula of 10-O-Acetyl SN-38 is C24H22N2O6 . The molecular weight is 434.44 .Chemical Reactions Analysis

The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .Physical And Chemical Properties Analysis

The physical and chemical properties of 10-O-Acetyl SN-38 include a melting point of >230°C (dec.), a boiling point of 793.3±60.0 °C (Predicted), and a density of 1.46±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Irinotecan undergoes extensive metabolism in the liver, producing SN-38, which is significantly more cytotoxic and potent in its anticancer activity. SN-38 is further metabolized into SN-38 glucuronide by hepatic UDP-glucuronosyltransferase for excretion. Understanding the pharmacokinetics and metabolism of irinotecan and SN-38 has been crucial in optimizing chemotherapy regimens, minimizing toxicity, and improving patient outcomes. The pharmacokinetics of irinotecan and SN-38, including their distribution, metabolism, and excretion patterns, provide insights into the design of dosing schedules and the development of novel formulations to enhance therapeutic efficacy and safety (Chabot, 1997).

Chemical Modifications and Nanotechnology

Research on chemical modifications and nanotechnology applications aims to enhance the properties of SN-38, such as solubility and stability, for improved delivery and efficacy. For instance, acetylation, a common chemical modification, alters the hydrophobicity and interaction of compounds with biological molecules, potentially improving the pharmacological profile of SN-38 derivatives. Nanomaterials offer innovative approaches to drug delivery, enabling targeted release and improved bioavailability of hydrophobic compounds like SN-38. Studies in this area focus on developing nanocarriers and surface modifications to optimize the delivery and therapeutic index of SN-38, exploring the intersection of material science and pharmacology (Papadopoulos et al., 2019).

Eigenschaften

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-O-Acetyl SN-38 | |

CAS RN |

946821-59-6 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)